![molecular formula C19H25N3O4S2 B2442185 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-17-1](/img/structure/B2442185.png)
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. It also includes a benzamido group and a sulfamoyl group, which are attached to the thiophene ring . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Organic Synthesis and Catalysis
The synthesis of N-tert-butyl amides has evolved over time. Initially, condensation reactions with tert-butyl amines and benzoic acid derivatives were common. However, more efficient methods have emerged:
- Cu(OTf)2-Catalyzed Ritter Reaction : Cu(OTf)2 serves as a stable and efficient catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under solvent-free conditions at room temperature .
Analytical Chemistry
N-tert-butyl amides play a role in analytical techniques:
properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-5-6-11-22(4)28(25,26)15-9-7-14(8-10-15)18(24)21-19-16(17(20)23)12(2)13(3)27-19/h7-10H,5-6,11H2,1-4H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMYAEKKDTUXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
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